molecular formula C8H8BrFO B1526058 (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 749932-80-7

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B1526058
CAS No.: 749932-80-7
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-RXMQYKEDSA-N
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Description

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Biological Activity

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of bromine and fluorine substituents on a phenyl ring, alongside an alcohol functional group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's interaction with various biological targets, including enzymes and receptors, is of particular interest for its potential therapeutic applications.

The molecular formula of this compound is C9H10BrF, with a molecular weight of approximately 219.05 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets, potentially altering its pharmacological profile.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structural features can act as agonists or antagonists, modulating the activity of enzymes or receptors and influencing various biochemical pathways . Further studies are required to elucidate the precise mechanisms involved.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with electron-withdrawing groups at the para position of the aromatic ring have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-70.48
Compound BHCT-1160.19
This compoundTBDTBDTBD

The introduction of halogen atoms in similar compounds has been associated with increased biological activity, particularly in cancer therapy .

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties. Studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and inflammation, suggesting a potential role in therapeutic interventions .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Case Study 1 : A study on a series of brominated phenolic compounds demonstrated that the presence of bromine significantly enhanced cytotoxicity against MCF-7 breast cancer cells.
  • Case Study 2 : Another investigation found that fluorinated derivatives exhibited improved selectivity and potency against various cancer cell lines compared to their non-halogenated counterparts.

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its structural characteristics:

  • Stereochemistry : The chiral center contributes to its unique chemical properties and potential interactions with biological targets.
  • Halogen Substitution : The combination of bromine and fluorine atoms enhances binding affinity and may improve pharmacological efficacy compared to similar compounds lacking these substituents .

Properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a ice-cold solution of methyl magnesium iodide prepared from magnesium (1.7 g, 73.88 mmoles) and methyl iodide (4.58 ml, 73.88 mmoles) in diethyl ether (50 ml), 4-bromo-2-fluorobenzaldehyde(5 g, 24.62 mmoles) in diethyl ether(10 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dilute HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as red colour liquid (5 g, 94% yield). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 7.40(t, J=8.2 Hz, 1H), 7.30(dd, J=8.3,1.7 Hz, 1H), 7.21(dd, J=9.9,1.9 Hz, 1H), 5.17(q, J=6.4 Hz, 1H), 1.49(d, J=6.5 Hz, 3H).
[Compound]
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5 g
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Quantity
50 mL
Type
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Reaction Step One
Quantity
10 mL
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Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzaldehyde (5 g, 24.62 mmol) in diethyl ether (10 ml) was added to an ice-cold solution of methylmagnesium iodide prepared from magnesium (1.7 g, 73.88 mmol) and methyliodide (4.58 ml, 73.88 mmol) in diethyl ether (50 ml). The mixture was warmed stirred at RT. for 12 h, and cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as red colour liquid (5 g, 94%). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 7.40 (t, J=8.2 Hz, 1H), 7.30 (dd, J=8.3, 1.7 Hz, 1H), 7.21 (dd, J=9.9, 1.9 Hz, 1H), 5.17 (q, J=6.4 Hz, 1H), 1.49 (d, J=6.5 Hz, 3H).
Quantity
5 g
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reactant
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ice
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4.58 mL
Type
reactant
Reaction Step Two
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50 mL
Type
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Yield
94%

Synthesis routes and methods III

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (5.02 mL) and dissolved in CH2Cl2 (250 mL). Me2-BH3 (30 mL, 60.27 mmol) was then added and cooled to −30° C. and reaction stirred for 15 minutes. (1-(4-Bromo-2-fluoro-phenyl)-ethanone (10.9 g, 50.23 mmol) from step 2 below was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at 25° C. overnight. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (9 37 g, 90%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.49 (d, J=6.6 Hz, 3H), 5.15 (q, J=12, 6.4 Hz, 1H), 7.15–7.45 (m, 3H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-fluorobenzaldehyde (2.01 g, 9.9 mmol) in tetrahydrofuran (20 mL) was dropped methylmagnesium bromide (10 mmol, 1N in tetrahydrofuran) and the mixture was stirred at room temperature for 30 minutes. TLC showed all starting material was consumed, then the mixture was quenched with aqueous ammonium chloride (1N, 5 mL). To the mixture, water (50 mL) was added and extracted with dichloromethane (2*50 mL). The combined organic phase was separated, dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to give the product 1-(4-bromo-2-fluorophenyl)ethanol as colorless oil (2.0 g, 92%). 1H NMR (300 MHz, CDCl3): δ 7.40-7.19 (m, 3H), 5.16 (q, J=6.3 Hz, 1H), 1.76 (s, 1H), 1.49 (d, J=6.3 Hz, 3H).
Quantity
2.01 g
Type
reactant
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10 mmol
Type
reactant
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20 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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